(4-oxopyrimido[2,1-b][1,3]benzothiazol-2-yl)methyl (E)-3-(4-methoxyphenyl)prop-2-enoate
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Overview
Description
3-(4-methoxyphenyl)-2-propenoic acid (4-oxo-2-pyrimido[2,1-b][1,3]benzothiazolyl)methyl ester is a cinnamate ester.
Scientific Research Applications
Synthesis and Derivative Studies
- A study by Darweesh et al. (2016) explored the synthesis of benzothiazole-based heterocycles, highlighting their potential as building blocks for various novel derivatives with potential applications in medicinal chemistry and material science (Darweesh, Mekky, Salman, & Farag, 2016).
- Fogla et al. (2009) achieved the regiospecific synthesis of 2-methyl-4H-pyrimido[2,1-b]benzothiazol-4-ones, demonstrating the versatility of this chemical structure in synthesizing N-bridged heterocycles (Fogla, Ankodia, Sharma, & Kumar, 2009).
Biological and Pharmacological Activities
- Badne et al. (2011) synthesized novel derivatives of 3-cyano-4-imino-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazole and tested them for antimicrobial activity, showcasing the potential of such compounds in therapeutic applications (Badne, Swamy, Bhosale, & Kuberkar, 2011).
- Chaitanya et al. (2010) studied 2-methyl-4H-pyrimido[2,1-b][1,3]benzothiazoles for their antimicrobial and anti-inflammatory properties, suggesting their potential use in treating infections and inflammation (Chaitanya, Nagendrappa, & Vaidya, 2010).
Advanced Chemical Applications
- Sridhara et al. (2011) developed new derivatives of 3-isoxazoline substituted prop-2-enoates, providing insight into their utility in creating compounds with good antimicrobial activity (Sridhara, Reddy, Keshavayya, Ambika, Gopinath, Bose, Goud, & Peethambar, 2011).
- Pınar et al. (2004) examined the DNA topoisomerase II inhibitory activity of benzothiazole derivatives, indicating their potential as cancer therapeutic agents (Pınar, Yurdakul, Yildiz, Temiz-Arpaci, Acan, Akı-Şener, & Yalcin, 2004).
Properties
Molecular Formula |
C21H16N2O4S |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
(4-oxopyrimido[2,1-b][1,3]benzothiazol-2-yl)methyl (E)-3-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C21H16N2O4S/c1-26-16-9-6-14(7-10-16)8-11-20(25)27-13-15-12-19(24)23-17-4-2-3-5-18(17)28-21(23)22-15/h2-12H,13H2,1H3/b11-8+ |
InChI Key |
UPHLRCWSZFEBCN-DHZHZOJOSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)OCC2=CC(=O)N3C4=CC=CC=C4SC3=N2 |
SMILES |
COC1=CC=C(C=C1)C=CC(=O)OCC2=CC(=O)N3C4=CC=CC=C4SC3=N2 |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)OCC2=CC(=O)N3C4=CC=CC=C4SC3=N2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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